Cas no 16959-62-9 (methyl indolizine-2-carboxylate)

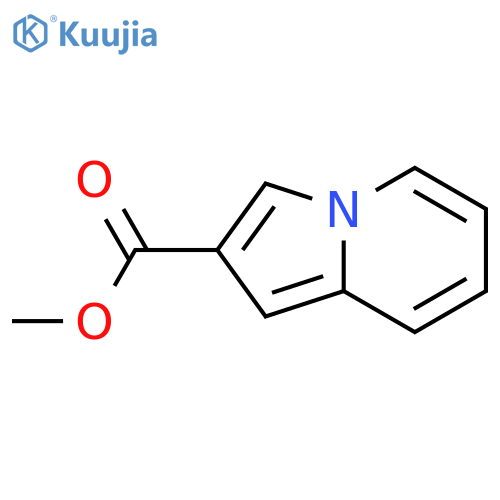

16959-62-9 structure

商品名:methyl indolizine-2-carboxylate

methyl indolizine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-Indolizinecarboxylic acid methyl ester

- 2-carbomethoxyindolizine

- AC1LCHBX

- CTK0A8312

- EN300-80632

- Indolizin-2-carbonsaeure-methylester

- indolizine-2-carboxylic acid methyl ester

- Methyl 2-indolizinecarboxylate

- SureCN4915811

- EOS-60701

- Methyl indolizine-2-carboxylate

- 2-Indolizinecarboxylic acid, methyl ester

- SCHEMBL4915811

- AKOS023166505

- methylindolizine-2-carboxylate

- 16959-62-9

- AS-78893

- SY189942

- AM20120708

- DA-26102

- DTXSID80344898

- MFCD13178636

- CS-0067843

- methyl indolizine-2-carboxylate

-

- MDL: MFCD13178636

- インチ: InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3

- InChIKey: PZENCFVMMTWFIK-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CN2C=CC=CC2=C1

計算された属性

- せいみつぶんしりょう: 175.063328530g/mol

- どういたいしつりょう: 175.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

methyl indolizine-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl indolizine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-80632-0.1g |

methyl indolizine-2-carboxylate |

16959-62-9 | 95% | 0.1g |

$127.0 | 2023-09-02 | |

| Enamine | EN300-80632-2.5g |

methyl indolizine-2-carboxylate |

16959-62-9 | 95% | 2.5g |

$772.0 | 2023-09-02 | |

| Chemenu | CM239354-5g |

Methyl indolizine-2-carboxylate |

16959-62-9 | 95%+ | 5g |

$*** | 2023-03-30 | |

| Alichem | A199010988-5g |

Methyl indolizine-2-carboxylate |

16959-62-9 | 95% | 5g |

$1,032.00 | 2022-04-02 | |

| Enamine | EN300-80632-1.0g |

methyl indolizine-2-carboxylate |

16959-62-9 | 95% | 1.0g |

$367.0 | 2023-02-12 | |

| Enamine | EN300-80632-1g |

methyl indolizine-2-carboxylate |

16959-62-9 | 95% | 1g |

$367.0 | 2023-09-02 | |

| 1PlusChem | 1P00ANWS-100mg |

Indolizine-2-carboxylic acid methyl ester |

16959-62-9 | 95% | 100mg |

$65.00 | 2025-02-25 | |

| Ambeed | A335401-250mg |

Methyl indolizine-2-carboxylate |

16959-62-9 | 98% | 250mg |

$91.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2431-250mg |

methyl indolizine-2-carboxylate |

16959-62-9 | 97% | 250mg |

¥649.0 | 2024-04-23 | |

| 1PlusChem | 1P00ANWS-250mg |

Indolizine-2-carboxylic acid methyl ester |

16959-62-9 | 98% | 250mg |

$81.00 | 2025-02-25 |

methyl indolizine-2-carboxylate 関連文献

-

Amreen Chouhan,Kusum Ucheniya,Lalit Yadav,Pooja Kumari Jat,Asha Gurjar,Satpal Singh Badsara Org. Biomol. Chem. 2023 21 7643

-

2. Addition products of 2-(N-arylformimidoyl)pyridines and carbanions, and their reduction to octahydroindolizine derivativesJohn M. Sprake,Keith D. Watson J. Chem. Soc. Perkin Trans. 1 1976 5

-

3. Indolizine studies. Part 3. Synthesis and dynamic NMR analysis of indolizine-2-carboxamidesMoira L. Bode,Perry T. Kaye,Rosemary George J. Chem. Soc. Perkin Trans. 1 1994 3023

-

4. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizinesMoira L. Bode,Perry T. Kaye J. Chem. Soc. Perkin Trans. 1 1993 1809

-

Youngeun Jung,Ikyon Kim Org. Biomol. Chem. 2015 13 10986

16959-62-9 (methyl indolizine-2-carboxylate) 関連製品

- 887602-89-3(Methyl indolizine-7-carboxylate)

- 316375-85-6(Indolizine-1-carboxylic Acid Methyl Ester)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16959-62-9)methyl indolizine-2-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):218.0/758.0